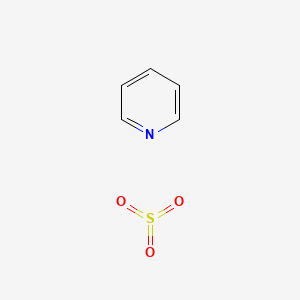

Pyridine sulfur trioxide

Description

Properties

IUPAC Name |

pyridine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYFLDICVHJSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885349 | |

| Record name | Pyridine sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28322-92-1, 26412-87-3 | |

| Record name | Sulfur trioxide-pyridine complex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28322-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur trioxide-pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26412-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur trioxide-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026412873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028322921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur trioxide pyridine complex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, compd. with sulfur trioxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphur trioxide--pyridine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur trioxide-pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVL47N2N3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pyridine Sulfur Trioxide Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine (B92270) sulfur trioxide complex (Py·SO₃) is a versatile and widely utilized reagent in organic synthesis. This whitepaper provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its application, and a summary of its key reactive characteristics. Its stability as a solid allows for easier handling compared to free sulfur trioxide, making it a preferred reagent for sulfonation and sulfation reactions. This document serves as a technical guide for laboratory professionals engaged in chemical research and development, particularly in the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

The pyridine sulfur trioxide complex is a stable adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1][2] This complexation moderates the reactivity of sulfur trioxide, rendering it a milder and more selective sulfonating agent.[3]

Physical Properties

The complex is typically a white to off-white or yellowish crystalline solid at room temperature.[4][5] It possesses a pungent odor and is valued for its stability under dry conditions, which facilitates its storage and handling.[4][5]

Table 1: Physical Properties of this compound Complex

| Property | Value | References |

| Appearance | White to yellowish solid | [4][5] |

| Molecular Formula | C₅H₅N·SO₃ | [6][7] |

| Molar Mass | 159.16 g/mol | [1] |

| Melting Point | ~155 - 165 °C | [4][8] |

| Boiling Point | 115.3 °C at 760 mmHg | [6][7] |

| Solubility | Soluble in polar organic solvents such as dichloromethane (B109758) and chloroform. Reacts with water. | [1][4][9] |

| Density | ~1.6 g/cm³ | [4] |

| Vapor Pressure | 22.8 mmHg at 25°C | [6][7] |

Chemical Properties

The chemical utility of the this compound complex is primarily centered on its function as an electrophilic sulfonating agent. The pyridine moiety serves as a carrier for sulfur trioxide, moderating its reactivity.

Table 2: Chemical Reactivity and Stability of this compound Complex

| Property | Description | References |

| Reactivity | Acts as a sulfonating agent, reacting with nucleophiles. It is a key reagent in the sulfation of alcohols and amines, and the sulfonation of aromatic compounds. It also serves as an activating electrophile in the Parikh-Doering oxidation. | [1][4][9] |

| Stability | The complex is stable under normal, dry conditions. It is sensitive to moisture and will decompose in the presence of water to form sulfuric acid and pyridine. It should be stored in a cool, dry place, away from heat sources. Recommended storage is at 2-8 °C. | [4] |

| Incompatibilities | Incompatible with strong oxidizing agents. Reacts with water. | [10] |

Key Applications in Organic Synthesis

The this compound complex is a cornerstone reagent in a variety of organic transformations, primarily those involving the introduction of a sulfonate group.

Sulfation of Alcohols

A primary application is the sulfation of primary and secondary alcohols to form sulfate (B86663) esters.[1] This reaction is fundamental in the synthesis of various biologically active molecules and drug intermediates.[11]

Parikh-Doering Oxidation

The complex is a key reagent in the Parikh-Doering oxidation, a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[1][12]

Sulfonation of Heterocycles

The reagent is also employed in the sulfonation of electron-rich heterocyclic compounds such as furans and pyrroles.[1][2]

Experimental Protocols

Synthesis of this compound Complex

A common laboratory-scale synthesis involves the slow and careful addition of sulfur trioxide to pyridine in a dry, well-ventilated environment, typically under low-temperature cooling.[4] An alternative method involves the dropwise addition of chlorosulfonic acid to a solution of pyridine in dichloromethane at 0°C.[13]

Experimental Workflow for Synthesis from Pyridine and Sulfur Trioxide:

Caption: Synthesis of this compound Complex.

General Protocol for the Sulfation of an Alcohol

The alcohol is dissolved in a suitable aprotic solvent (e.g., pyridine, DMF, or a chlorinated solvent) and cooled in an ice bath. The this compound complex is then added portion-wise with stirring. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.

Reaction Scheme for Alcohol Sulfation:

Caption: General Sulfation of an Alcohol.

Parikh-Doering Oxidation of a Primary Alcohol to an Aldehyde

The alcohol is dissolved in a mixture of DMSO and a suitable solvent like dichloromethane. A tertiary amine base, such as triethylamine, is added, followed by the portion-wise addition of the this compound complex at low temperature (e.g., 0 °C). The reaction is stirred until completion and then worked up to isolate the aldehyde.

Parikh-Doering Oxidation Workflow:

Caption: Parikh-Doering Oxidation Workflow.

Safety and Handling

The this compound complex is harmful if swallowed and causes severe skin burns and eye damage.[8][14] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[15] The complex should be stored in a tightly sealed container in a cool, dry place, away from moisture.[14]

Conclusion

The this compound complex is a valuable and versatile reagent in modern organic synthesis. Its stability and moderated reactivity make it a superior choice over free sulfur trioxide for a range of sulfonation and oxidation reactions. A thorough understanding of its chemical properties, applications, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 2. lifechempharma.com [lifechempharma.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Sulfurtrioxide pyridine complex | CAS#:26412-87-3 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound | 26412-87-3 [chemicalbook.com]

- 10. Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Pyridine Sulfur Trioxide: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the pyridine (B92270) sulfur trioxide complex. This versatile reagent is a cornerstone in organic synthesis, primarily utilized as a mild sulfonating agent and an activator in oxidation reactions. This document offers detailed experimental protocols, quantitative data analysis, and visual representations of the core processes involved in its preparation and quality control.

Synthesis of Pyridine Sulfur Trioxide

The this compound complex is a stable, white to off-white solid, typically prepared through the reaction of pyridine with a sulfur trioxide source. Two primary synthetic routes are commonly employed, each with distinct advantages and considerations.

Synthesis via Reaction with Chlorosulfonic Acid

This is a widely used and convenient method for the laboratory-scale synthesis of this compound. The reaction involves the dropwise addition of chlorosulfonic acid to a solution of pyridine in an inert solvent, typically dichloromethane (B109758) (DCM), at a reduced temperature to control the exothermic reaction.

Experimental Protocol:

-

A solution of pyridine (4 mL) in dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled to 0°C in an ice bath.

-

Chlorosulfonic acid (1.6 mL) is added dropwise to the stirred pyridine solution over a period of 30 minutes, maintaining the temperature at 0°C.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.

-

The resulting precipitate is collected by vacuum filtration.

-

The crude product is washed sequentially with ice-cold water, saturated sodium bicarbonate solution, and again with ice-cold water until the pH of the filtrate is neutral.

-

The solid is then washed with cold ethanol, cold toluene, and finally cold dichloromethane to remove any remaining impurities.

-

The purified this compound is dried under high vacuum to yield a white, crystalline solid.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 71-82% | [2][3] |

| Purity (by qNMR) | >99% | [2] |

Synthesis via Reaction with Sulfur Trioxide in Liquid Sulfur Dioxide

An alternative method involves the reaction of pyridine with sulfur trioxide in liquid sulfur dioxide. This process is particularly advantageous for producing high yields of the complex.[4]

Experimental Protocol:

-

Liquid sulfur dioxide is introduced into a glass reactor equipped with a mechanical stirrer and a dry ice condenser and cooled to approximately -10°C.

-

Pyridine is added to the refluxing sulfur dioxide with stirring to form a pyridine-sulfur dioxide complex.

-

Stabilized liquid sulfur trioxide (e.g., Sulfan) is then added dropwise to the reaction mixture.

-

Upon completion of the reaction, the excess sulfur dioxide is evaporated.

-

The remaining product is dried in a vacuum desiccator to remove any residual sulfur dioxide, yielding the this compound complex.

Quantitative Data:

| Parameter | Value | Reference |

| Reported Yield | Up to 98% | [4] |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound complex. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [5] |

| Molecular Formula | C₅H₅NO₃S | |

| Molecular Weight | 159.16 g/mol | [6] |

| Melting Point | 155-165 °C |

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound complex. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of the pyridine ring and the sulfur trioxide moiety.

Experimental Protocol (KBr Pellet Method): [7][8]

-

Approximately 1-2 mg of the this compound sample is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture is transferred to a pellet-forming die.

-

A pressure of 8-10 tons is applied using a hydraulic press to form a transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded in the mid-IR region (4000-400 cm⁻¹).

Key Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3078 | C-H stretching (pyridine ring) | [9] |

| ~1632, 1602, 1486, 1433 | Ring stretching (pyridine) | [9] |

| ~1281, 1262, 1180 | Ring stretching (pyridine) | [9] |

| ~1050 | S-O stretching | |

| ~700-800 | S-N stretching |

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the pyridine ring within the complex.

Experimental Protocol:

-

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent, typically DMSO-d₆ (0.5-0.7 mL), in an NMR tube.

-

The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 300 or 500 MHz for ¹H).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard, or referenced to the residual solvent peak.[10]

Expected Chemical Shifts (in DMSO-d₆):

| Nucleus | Chemical Shift (ppm) |

| ¹H (ortho-protons) | ~8.9 |

| ¹H (meta-protons) | ~8.2 |

| ¹H (para-proton) | ~8.7 |

| ¹³C (ortho-carbons) | ~147 |

| ¹³C (meta-carbons) | ~128 |

| ¹³C (para-carbon) | ~145 |

Analytical Characterization

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which can be compared with the theoretical values to assess purity.

Theoretical Elemental Composition for C₅H₅NO₃S:

| Element | Theoretical Percentage |

| Carbon (C) | 37.73% |

| Hydrogen (H) | 3.17% |

| Nitrogen (N) | 8.80% |

| Sulfur (S) | 20.14% |

| Oxygen (O) | 30.16% |

The purity of the this compound complex can be determined by acid-base titration. The complex behaves as a strong acid in aqueous solution and can be titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521).

Experimental Protocol: [11][12]

-

An accurately weighed sample of this compound (e.g., 0.2-0.3 g) is dissolved in deionized water (50 mL).

-

A few drops of a suitable indicator, such as phenolphthalein, are added to the solution.

-

The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached, indicated by a persistent color change of the indicator.

-

The volume of the titrant used is recorded.

-

The purity of the complex is calculated based on the stoichiometry of the reaction (1:1 molar ratio).

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Logical flow of characterization experiments.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes - Google Patents [patents.google.com]

- 4. US2928836A - Production of sulfur trioxide addition products - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 7. scienceijsar.com [scienceijsar.com]

- 8. shimadzu.com [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. titrations.info [titrations.info]

An In-depth Technical Guide to the Mechanism of Action of Pyridine Sulfur Trioxide in Sulfonation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine (B92270) sulfur trioxide complex (Py·SO₃) is a versatile and widely utilized reagent in organic synthesis, primarily for the introduction of the sulfo group (–SO₃H) onto a variety of substrates. Its attenuated reactivity compared to free sulfur trioxide makes it a chemoselective and user-friendly alternative for sulfonation and sulfation reactions. This technical guide provides a comprehensive overview of the mechanism of action of pyridine sulfur trioxide in sulfonation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.

The Nature of the this compound Complex

This compound is a stable, white to off-white crystalline solid formed from the Lewis acid-base adduct of pyridine and sulfur trioxide. The lone pair of electrons on the nitrogen atom of pyridine coordinates with the electron-deficient sulfur atom of sulfur trioxide, a strong Lewis acid. This complexation moderates the extreme reactivity of sulfur trioxide, rendering it a milder and more selective sulfonating agent. The complex is soluble in many organic solvents, such as pyridine, dimethylformamide (DMF), and dichloromethane, which facilitates its use in a variety of reaction conditions.

Mechanism of Action in Aromatic Sulfonation

The sulfonation of aromatic compounds using this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The this compound complex serves as the source of the electrophile, sulfur trioxide (SO₃).

The key steps of the mechanism are as follows:

-

Generation of the Electrophile : In solution, there is an equilibrium between the pyridine-SO₃ complex and its dissociated forms, pyridine and free SO₃. The concentration of free SO₃ is low, which controls the overall reaction rate and prevents unwanted side reactions.

-

Electrophilic Attack and Formation of the σ-Complex (Arenium Ion) : The π-electrons of the aromatic ring attack the electrophilic sulfur atom of sulfur trioxide. This step leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. This is typically the rate-determining step of the reaction.

-

Deprotonation and Re-aromatization : A base, in this case, pyridine present in the reaction mixture, abstracts a proton from the sp³-hybridized carbon of the σ-complex. This restores the aromaticity of the ring and results in the formation of the pyridinium (B92312) salt of the corresponding sulfonic acid.

-

Work-up : Subsequent aqueous work-up protonates the sulfonate salt to yield the final sulfonic acid product.

Quantitative Data

The yield and regioselectivity of sulfonation with this compound are dependent on the substrate, solvent, and reaction conditions. Below are tables summarizing representative quantitative data.

Table 1: Sulfation of Phenolic Compounds and Alcohols with Pyridine·SO₃

| Substrate | Product | Yield (%) | Reference |

| 2-Hydroxyphenyl ethanol | Sulfated 2-hydroxyphenyl ethanol | 74 | [1] |

| Estradiol | Estradiol sulfate | 84 | [1] |

| Pregnenolone | Pregnenolone sulfate | 98 | [1] |

| L-phenylalanine methyl ester | L-phenylalanine methyl ester sulfamate | 60 | [1] |

| L-cysteine methyl ester | L-cysteine methyl ester sulfamate | 50 | [1] |

Table 2: Isomer Distribution in the Sulfonation of Toluene with SO₃ *

| Isomer | Percentage (%) |

| o-Toluenesulfonic acid | 5.6 ± 0.6 |

| m-Toluenesulfonic acid | 9.7 ± 0.4 |

| p-Toluenesulfonic acid | 84.8 ± 1 |

*Data from sulfonation with SO₃ in refluxing SO₂ solution, which provides an indication of the regioselectivity trends.

Experimental Protocols

Preparation of this compound Complex

This protocol describes the preparation of the this compound complex from pyridine and chlorosulfonic acid.

Materials:

-

Pyridine, freshly distilled (41.5 mL, 515 mmol)

-

Dichloromethane (CH₂Cl₂, 130 mL)

-

Chlorosulfonic acid (17.1 mL, 257 mmol)

-

Ice-water-salt bath

-

Pressure-equalizing dropping funnel

-

Round-bottomed flask with magnetic stirrer

Procedure:

-

Charge the round-bottomed flask with freshly distilled pyridine and dichloromethane.

-

Cool the vigorously stirred solution in an ice-water-salt bath to an internal temperature of 0 °C.

-

Charge the pressure-equalizing dropping funnel with chlorosulfonic acid.

-

Add the chlorosulfonic acid dropwise to the pyridine solution, maintaining the internal temperature below 5 °C.

-

After the complete addition of the acid, stir the mixture for an additional 30 minutes at 0 °C.

-

The this compound complex will precipitate as a white solid. It can be isolated by filtration, washed with cold dichloromethane, and dried under vacuum.

General Procedure for the Sulfation of Dihydroxyphenolic Acids

This protocol provides a general method for the sulfation of dihydroxyphenolic acids using the this compound complex.

Materials:

-

Dihydroxyphenolic acid (DHPA) (e.g., 500 mg, 2.97 mmol)

-

This compound complex (46-48% purity, 1.93 g, 5.95 mmol, 2 equiv.)

-

Dry dioxane (10 mL)

-

Argon atmosphere

-

Diethyl ether (Et₂O)

-

Column chromatography supplies

Procedure:

-

Dissolve the dihydroxyphenolic acid and this compound complex in dry dioxane at 0 °C under an argon atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Store the reaction mixture in a freezer at -20 °C for 3 days.

-

After 3 days, add water (25 mL) to the reaction mixture.

-

Neutralize the reaction with diethylamine.

-

Wash the mixture with diethyl ether (2 x 50 mL).

-

Evaporate the aqueous phase.

-

Purify the residue by column chromatography (eluent: EtOAc:MeOH 9:2.5) to obtain the sulfated product.[2]

Conclusion

The this compound complex is a valuable reagent for the controlled sulfonation of a wide range of organic molecules, including aromatic compounds. Its mechanism of action via electrophilic aromatic substitution is well-understood, and its moderated reactivity allows for high yields and selectivity. The provided data and experimental protocols serve as a practical guide for researchers and professionals in drug development and chemical synthesis, enabling the effective application of this important synthetic tool.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Pyridine Sulfur Trioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine (B92270) sulfur trioxide complex (Py·SO₃) is a stable, solid Lewis acid-base adduct with significant applications in organic synthesis, particularly as a mild sulfonating and sulfating agent.[1] Its reactivity and selectivity are intrinsically linked to its molecular structure and the nature of the bonding between the pyridine and sulfur trioxide moieties. This technical guide provides a comprehensive overview of the molecular architecture and bonding characteristics of Py·SO₃, supported by a compilation of spectroscopic and computational data. Detailed experimental protocols for its synthesis and characterization are also presented to aid in its practical application and further research.

Molecular Structure and Bonding

The pyridine sulfur trioxide complex is formed through a dative covalent bond between the lone pair of electrons on the nitrogen atom of the pyridine ring (a Lewis base) and the electron-deficient sulfur atom of sulfur trioxide (a Lewis acid).[1] This interaction leads to a stable, crystalline solid that is easier to handle than free sulfur trioxide.[2]

Lewis Structure and Bonding Theory

The formation of the complex can be visualized as the donation of the nitrogen lone pair into the empty p-orbital of the sulfur atom in SO₃. This results in a formal positive charge on the nitrogen and a formal negative charge on one of the oxygen atoms. The bonding is primarily a coordinate covalent bond, also known as a dative bond.

References

An In-depth Technical Guide to the Stability and Reactivity of Pyridine Sulfur Trioxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and reactivity of the pyridine (B92270) sulfur trioxide complex. It is intended to be a valuable resource for professionals in research and development who utilize this versatile reagent in their work. This document delves into its chemical properties, stability under various conditions, and its primary applications in organic synthesis, with a focus on sulfation reactions and the Parikh-Doering oxidation.

Core Properties of Pyridine Sulfur Trioxide

The this compound complex is a commercially available, colorless to white, crystalline solid. It is an adduct of the Lewis acid sulfur trioxide and the Lewis base pyridine.[1][2] This complexation moderates the reactivity of sulfur trioxide, making it a safer and more manageable sulfonating agent compared to free SO₃.[3]

Physical and Chemical Properties:

| Property | Value | References |

| Molecular Formula | C₅H₅NO₃S | [4] |

| Molecular Weight | 159.16 g/mol | [4] |

| Appearance | White to off-white or beige powder/crystalline solid | [3] |

| Melting Point | 155-175 °C | [5] |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and pyridine. Reacts with water. | [1][5] |

| Hygroscopicity | Highly hygroscopic; absorbs moisture from the air. | [6] |

Stability Under Various Conditions

While this compound is valued for its relative stability compared to free sulfur trioxide, its reactivity is significantly influenced by environmental conditions.

Thermal Stability:

There is limited publicly available quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) that details the specific decomposition kinetics of the this compound complex. However, it is known to be stable at room temperature when stored under anhydrous conditions.[3] Elevated temperatures, particularly in the presence of reactants, can promote its decomposition and reactivity. For instance, sulfation reactions using this complex are often carried out at temperatures ranging from room temperature to 90-100 °C, indicating its thermal tolerance within this range for synthetic purposes.[7][8]

Hygroscopicity and Hydrolysis:

pH and Solvent Effects:

The stability of this compound is also dependent on the pH and the solvent system.

-

pH: The complex is generally used in non-aqueous, aprotic environments. The introduction of acidic or basic conditions can lead to its decomposition or unwanted side reactions. For instance, in the presence of a base, the complex can act as a sulfonating agent.

-

Solvents: this compound is soluble and relatively stable in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] It is often used in pyridine as a solvent, which also acts as a base.[8] In protic solvents, especially those containing water, the complex will readily decompose.[9] Its stability in various organic solvents is critical for its application in synthesis, with pyridine, DMF, and chlorinated solvents being common choices.[7][10]

Reactivity and Synthetic Applications

This compound is a versatile reagent primarily used for the sulfation of alcohols and phenols, and as an activating agent in the Parikh-Doering oxidation of alcohols to aldehydes and ketones.

Sulfation of Alcohols and Phenols

The complex is a widely used reagent for the introduction of sulfate (B86663) groups onto a variety of substrates, including primary, secondary, and tertiary alcohols, as well as phenols.[1][10][11][12] The reaction proceeds via the nucleophilic attack of the hydroxyl group on the sulfur atom of the complex.

General Reaction Scheme for Sulfation:

Caption: General mechanism for the sulfation of an alcohol or phenol.

The reactivity can be influenced by the nature of the substrate:

-

Primary Alcohols: Readily sulfated using the this compound complex.[12]

-

Secondary Alcohols: Can also be sulfated, although the reaction may require more forcing conditions compared to primary alcohols.[12]

-

Tertiary Alcohols: Are also susceptible to sulfation with this reagent.[11]

-

Phenols: Both electron-rich and electron-deficient phenols can be sulfated.[1]

Parikh-Doering Oxidation

The Parikh-Doering oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction utilizes the this compound complex to activate DMSO, which then acts as the oxidant. A tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine, is also required.

Reaction Scheme for Parikh-Doering Oxidation:

Caption: Simplified workflow of the Parikh-Doering oxidation.

Experimental Protocols

The following are representative experimental protocols for the use of this compound in organic synthesis. Note: These are general procedures and may require optimization for specific substrates. Always handle this compound in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment.

General Protocol for the Sulfation of a Primary Alcohol

This protocol is a general guideline for the sulfation of a primary alcohol.

Materials:

-

Primary alcohol

-

This compound complex

-

Anhydrous pyridine (or another suitable aprotic solvent like DMF)

-

Anhydrous workup solvents (e.g., diethyl ether, ethyl acetate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add the this compound complex (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridinium (B92312) salt of the sulfated alcohol.

-

Purification can be achieved by recrystallization or chromatography.

Protocol for the Parikh-Doering Oxidation of a Primary Alcohol to an Aldehyde

This protocol outlines the oxidation of a primary alcohol to an aldehyde.

Materials:

-

Primary alcohol

-

This compound complex

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the this compound complex (2-3 equivalents).

-

Add anhydrous dichloromethane and anhydrous DMSO (5-10 equivalents).

-

Cool the mixture to 0 °C in an ice bath and add the tertiary amine base (3-5 equivalents).

-

Add a solution of the primary alcohol (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate key reaction pathways and experimental workflows involving this compound.

Caption: Experimental workflow for the sulfation of an alcohol.

Caption: Mechanism of the Parikh-Doering Oxidation.

Handling and Safety

This compound is a corrosive and moisture-sensitive solid. It should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.[3] In case of skin or eye contact, flush immediately with copious amounts of water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Sulfur trioxide-pyridine | C5H5NO3S | CID 168533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lifechempharma.com [lifechempharma.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2019113646A1 - Sulfation method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

In-Depth Technical Guide to Pyridine Sulfur Trioxide Complex (CAS No. 26412-87-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyridine (B92270) sulfur trioxide complex, registered under CAS number 26412-87-3. It details the chemical and physical properties, primary applications in organic synthesis, and safety and handling protocols for this widely utilized reagent. This document includes a compilation of quantitative data, methodologies for key synthetic transformations, and visual representations of reaction mechanisms and workflows to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

The pyridine sulfur trioxide complex is a stable, solid adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] It serves as a versatile and milder alternative to sulfur trioxide for sulfonation and other related reactions.[2] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 26412-87-3 | [3] |

| Molecular Formula | C₅H₅NSO₃ | [3] |

| Molecular Weight | 159.16 g/mol | [3] |

| Appearance | White to off-white or beige powder/solid | [1][4] |

| Melting Point | Approximately 160 °C | [4] |

| Solubility | Soluble in polar organic solvents | [4] |

| Sensitivity | Moisture sensitive | [4] |

| InChI Key | UDYFLDICVHJSOY-UHFFFAOYSA-N | [1] |

| SMILES | O=S(=O)=O.c1ccncc1 | [1] |

Core Applications in Organic Synthesis

The this compound complex is a key reagent in several synthetic transformations, primarily as a source of sulfur trioxide. Its utility stems from its ability to act as an electrophile in a controlled manner.

Sulfonation and Sulfation

A primary application of the this compound complex is in the sulfonation of organic molecules, particularly for the preparation of sulfate (B86663) esters from alcohols.[1] This reaction is crucial in the synthesis of various biologically active molecules and drug intermediates. For instance, it is used in the preparation of sulfated chitins and sulfated hyaluronan derivatives.[3]

Parikh-Doering Oxidation

The complex is a critical component of the Parikh-Doering oxidation, a method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. This reaction employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant and the this compound complex as the activator.[1]

Other Synthetic Applications

The reagent is also utilized in:

-

The preparation of azido (B1232118) analogs of pregnanolone.

-

The synthesis of sulfate esters of morphine derivatives.

-

The creation of gold nanoparticles capped with sulfate-ended ligands, which have shown potential as anti-HIV agents.

-

Sulfamation reactions.[1]

Experimental Protocols

General Procedure for the Sulfation of an Alcohol

This protocol is a generalized representation and may require optimization for specific substrates.

Materials:

-

Alcohol substrate

-

This compound complex

-

Anhydrous polar aprotic solvent (e.g., pyridine, DMF, CH₂Cl₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the alcohol substrate in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to a suitable temperature (typically 0 °C to room temperature, substrate-dependent).

-

Add the this compound complex portion-wise to the stirred solution. The molar ratio of the complex to the alcohol is typically between 1:1 and 3:1, depending on the substrate and desired degree of sulfation.

-

Allow the reaction to stir at the chosen temperature for a period ranging from a few hours to overnight. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by the slow addition of a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.

-

Perform an aqueous workup to remove inorganic byproducts. The product is then extracted with an appropriate organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using a suitable technique, such as column chromatography, to yield the desired sulfate ester.

Generalized Parikh-Doering Oxidation

This protocol outlines the general steps for the oxidation of an alcohol.

Materials:

-

Alcohol substrate

-

This compound complex

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the alcohol in a mixture of anhydrous DMSO and DCM under an inert atmosphere.

-

To this solution, add the this compound complex in one portion at a controlled temperature (often 0 °C to room temperature).

-

Stir the reaction mixture for a period determined by the reactivity of the substrate, monitoring by TLC or another suitable method.

-

After the initial reaction period, add triethylamine to the mixture to quench the reaction and neutralize the acidic byproducts.

-

Continue stirring for a short period (e.g., 15-30 minutes).

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., DCM, ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the resulting aldehyde or ketone via column chromatography or another appropriate method.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic protocols.

Caption: Experimental workflow for the sulfation of an alcohol.

Caption: Workflow for the Parikh-Doering oxidation.

Safety and Handling

The this compound complex is a moisture-sensitive and corrosive substance that should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent decomposition due to moisture.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The this compound complex (CAS No. 26412-87-3) is a valuable and versatile reagent in modern organic synthesis. Its utility in sulfation and oxidation reactions, particularly the Parikh-Doering oxidation, makes it an important tool for chemists in academia and industry, including those in drug discovery and development. Proper handling and storage are essential to ensure its reactivity and the safety of the user. This guide provides a foundational understanding of its properties and applications to aid researchers in its effective and safe utilization.

References

Theoretical Underpinnings and Practical Applications of the Pyridine Sulfur Trioxide Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) sulfur trioxide (Py·SO₃) complex is a versatile and widely utilized reagent in organic chemistry, serving as a mild and efficient source of sulfur trioxide. Its significance stems from its application in a variety of chemical transformations, most notably in sulfonation reactions and as a key activator in the Parikh-Doering oxidation of alcohols to aldehydes and ketones. This technical guide provides a comprehensive overview of the theoretical studies on the Py·SO₃ complex, alongside detailed experimental protocols and its applications in drug development.

Molecular Structure and Bonding: A Computational and Experimental Perspective

The stability and reactivity of the pyridine sulfur trioxide complex are direct consequences of its molecular structure and the nature of the dative bond between the pyridine nitrogen and the sulfur atom of sulfur trioxide. Numerous theoretical studies have been conducted to elucidate these features, with computational chemistry providing valuable insights into the geometry and electronic properties of the complex.

Geometrical Parameters

Theoretical calculations, primarily using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been employed to determine the optimized geometry of the Py·SO₃ complex. These computational models provide data on bond lengths and angles, which can be compared with experimental data obtained from crystallographic studies.

| Parameter | HF/6-31G*[1] | Experimental (X-ray Crystallography) |

| Bond Lengths (Å) | ||

| N-S | 1.830 | 1.77(1) |

| S-O (avg.) | 1.422 | 1.43(1) |

| C-N (avg.) | 1.345 | 1.35(2) |

| C-C (avg.) | 1.385 | 1.37(2) |

| Bond Angles (°) | ||

| N-S-O (avg.) | 105.8 | 106.1(5) |

| O-S-O (avg.) | 112.9 | 112.5(6) |

| C-N-C | 118.2 | 117.9(1) |

Vibrational Frequencies

Vibrational spectroscopy, in conjunction with computational analysis, offers a powerful tool for understanding the bonding and structural dynamics of the Py·SO₃ complex. The table below presents a comparison of selected experimental vibrational frequencies with those calculated using the Hartree-Fock method.

| Vibrational Mode | Experimental FT-IR (cm⁻¹)[1] | Experimental FT-Raman (cm⁻¹)[1] | Calculated HF/6-31G* (scaled, cm⁻¹)[1] |

| Pyridine ring stretching | 1632, 1602 | 1637, 1610 | 1635, 1608 |

| SO₃ symmetric stretch | 1068 | 1065 | 1070 |

| SO₃ asymmetric stretch | 1281 | - | 1285 |

| N-S stretch | 775 | 778 | 772 |

Experimental Protocols

Synthesis of the this compound Complex

The this compound complex can be synthesized through the reaction of pyridine with chlorosulfonic acid in an inert solvent.[2]

Materials:

-

Pyridine

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Ice-cold water

-

Saturated sodium bicarbonate solution, ice-cold

-

Ethanol, cold

-

Toluene (B28343), cold

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve pyridine (4 mL) in anhydrous DCM (20 mL) and cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (1.6 mL) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

-

Filter the resulting precipitate and wash it sequentially with ice-cold water, ice-cold saturated sodium bicarbonate solution, more ice-cold water until the filtrate is neutral, cold ethanol, and finally cold toluene and DCM.

-

Dry the white solid product under high vacuum.

Parikh-Doering Oxidation of a Primary Alcohol

The Parikh-Doering oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4][5]

Materials:

-

Primary alcohol

-

This compound complex

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO, add triethylamine (3.0 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add the this compound complex (1.5 eq) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the product by column chromatography on silica (B1680970) gel.

Signaling Pathways and Logical Relationships

The mechanism of the Parikh-Doering oxidation provides a clear example of a logical workflow that can be visualized. The following diagram illustrates the key steps in the transformation of an alcohol to a carbonyl compound.

Caption: Mechanism of the Parikh-Doering Oxidation.

Applications in Drug Development

The this compound complex plays a crucial role in pharmaceutical research and development, primarily through its application in the Parikh-Doering oxidation. This reaction is highly valued for its mild conditions, which allows for the oxidation of sensitive and complex molecules without affecting other functional groups.[6] This selectivity is particularly important in the total synthesis of natural products with pharmaceutical activity and in the preparation of key intermediates for drug candidates.

For instance, the Parikh-Doering oxidation has been employed in the synthesis of various complex molecules, including intermediates for antiviral and anticancer agents.[7][8] The ability to selectively oxidize an alcohol to an aldehyde or ketone is a common and critical step in the synthetic routes of many pharmaceuticals. The use of the Py·SO₃ complex in these syntheses highlights its importance as a reliable and chemoselective reagent in the drug development pipeline. The development of novel therapeutic agents often relies on the efficient and precise construction of complex molecular architectures, a task for which the Parikh-Doering oxidation is well-suited.[9]

References

- 1. scispace.com [scispace.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]

A Technical Guide to the Spectroscopic Data of Pyridine Sulfur Trioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pyridine (B92270) sulfur trioxide (C₅H₅NSO₃), a stable and versatile reagent widely used in organic synthesis, particularly for sulfonation reactions. The data presented herein is essential for the characterization and quality control of this important compound.

Overview of Spectroscopic Data

The structural confirmation of pyridine sulfur trioxide is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the molecular framework, functional groups, and overall mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR are routinely used for its characterization.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the pyridine ring.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 (α) | Data not explicitly found in search results | d (doublet) | Data not explicitly found |

| H-4 (γ) | Data not explicitly found in search results | t (triplet) | Data not explicitly found |

| H-3, H-5 (β) | Data not explicitly found in search results | t (triplet) | Data not explicitly found |

¹H NMR spectral data is available and has been recorded on instruments such as the Varian CFT-20.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the pyridine ring.

| Carbon | Chemical Shift (δ) ppm |

| C-2, C-6 (α) | Data not explicitly found in search results |

| C-4 (γ) | Data not explicitly found in search results |

| C-3, C-5 (β) | Data not explicitly found in search results |

A ¹³C NMR spectrum for this compound is available through chemical databases.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational bands are associated with the pyridine ring and the sulfur trioxide moiety.[3]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretching (pyridine) | 3078, 3015 | Data not explicitly found |

| Ring stretching (pyridine) | 1632, 1602, 1552, 1486, 1433, 1201 | Data not explicitly found |

| S=O stretching | Data not explicitly found | Strong |

Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-IR spectra are available.[1][4] The C-H stretching modes of the pyridine ring are expected in the region of 3000-3100 cm⁻¹.[5] The pyridine ring stretching modes are reported at 1632, 1602, 1486, and 1433 cm⁻¹ in the IR spectrum.[5] For the this compound complex, bands at 1552 and 1201 cm⁻¹ in the IR spectrum are assigned as pyridine ring stretching modes.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its fragmentation pattern.

| Parameter | Value |

| Molecular Formula | C₅H₅NO₃S |

| Molecular Weight | 159.17 g/mol [1] |

| Exact Mass | 158.99901420 Da[1] |

| Method | GC-MS data is available.[1] |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. While specific parameters may vary between instruments, the following provides a general guideline.

NMR Spectroscopy (General Protocol) A general procedure for acquiring NMR spectra involves dissolving the sample in a suitable deuterated solvent and placing it in an NMR tube.[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in polar organic solvents[7][8]) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition parameters for ¹H or ¹³C NMR.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]

-

Acquisition: Acquire the spectrum using appropriate pulse sequences. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[6]

Infrared (IR) Spectroscopy (General Protocol) FT-IR spectra of solid samples are often recorded using KBr pellets or as a mull. ATR-IR is another common technique.[1]

-

Sample Preparation (ATR-IR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.

-

Instrumentation: An example of an instrument used for such analysis is a Bruker IFS 66v FT-IR/FT-Raman spectrometer.[9]

Mass Spectrometry (General Protocol)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample would be dissolved in a volatile solvent and injected into the gas chromatograph.

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Data Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the spectroscopic techniques discussed.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. Sulfur trioxide-pyridine | C5H5NO3S | CID 168533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(26412-87-3) 13C NMR spectrum [chemicalbook.com]

- 3. Spectroscopic investigations and computational study of sulfur trioxide–pyridine complex - IR@RGCB [rgcb.sciencecentral.in]

- 4. This compound(26412-87-3)FT-IR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. emory.edu [emory.edu]

- 7. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 8. This compound | 26412-87-3 [chemicalbook.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: Pyridine Sulfur Trioxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of pyridine (B92270) sulfur trioxide (Py•SO₃), a versatile and mild reagent in modern organic synthesis. The focus is on its two primary applications: the Parikh-Doering oxidation of alcohols and the sulfation of various functional groups.

Introduction to Pyridine Sulfur Trioxide

This compound is a stable, colorless solid complex formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] It is soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) (DCM). This reagent serves as a convenient and easily handled source of sulfur trioxide, avoiding the difficulties associated with handling gaseous or liquid SO₃.[2] Its primary uses in organic synthesis include acting as an activator for DMSO in the oxidation of alcohols and as a mild agent for sulfation and sulfonylation reactions.[1][3]

Safety and Handling: this compound is a corrosive and moisture-sensitive solid.[4] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4] Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances like strong bases.[4]

Application 1: The Parikh-Doering Oxidation

The Parikh-Doering oxidation is a highly efficient and mild method for converting primary and secondary alcohols into their corresponding aldehydes and ketones.[1] The reaction utilizes DMSO as the oxidant, which is activated by the this compound complex in the presence of a hindered amine base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA).[1][5]

One of the key advantages of this protocol is its operational simplicity and the ability to run the reaction at non-cryogenic temperatures (typically 0 °C to room temperature).[1] This contrasts with other DMSO-based oxidations like the Swern oxidation, which requires temperatures around -78 °C. The Parikh-Doering oxidation demonstrates excellent functional group tolerance, making it a valuable tool in the total synthesis of complex natural products.[5]

Reaction Mechanism

The mechanism involves the initial activation of DMSO by the Py•SO₃ complex. The alcohol then attacks the activated sulfur center, forming an alkoxysulfonium salt. A base, typically triethylamine, facilitates an intramolecular elimination through a five-membered ring transition state to yield the carbonyl product, dimethyl sulfide (B99878) (DMS), and a protonated base.[1][5][6]

References

- 1. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Sulfur trioxide pyridine complex CAS 26412-87-3 | 818112 [merckmillipore.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

Step-by-Step Protocol for the Sulfation of Alcohols using Pyridine SO3 Complex

For Researchers, Scientists, and Drug Development Professionals

Application Note

The sulfation of alcohols is a critical transformation in organic synthesis and drug development, yielding sulfate (B86663) esters that play significant roles in biological processes and as intermediates in the synthesis of complex molecules. The sulfur trioxide pyridine (B92270) complex (Pyridine SO3) is a widely used reagent for this purpose, offering a relatively mild and effective method for the O-sulfation of a broad range of alcohols. This document provides a detailed protocol for the sulfation of primary and secondary alcohols using the Pyridine SO3 complex, including reaction conditions, work-up procedures, and purification methods.

The Pyridine SO3 complex is a stable, easy-to-handle solid that acts as an electrophilic source of sulfur trioxide. The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of the complex. While effective, challenges can arise during the purification of the resulting highly polar sulfate esters.[1][2][3] This protocol outlines a general procedure to address these challenges and successfully isolate the desired sulfated products.

Experimental Protocols

Materials and Reagents

-

Alcohol substrate

-

Pyridine SO3 complex (commercial grade recommended for reproducibility)[4]

-

Anhydrous Pyridine (as solvent)

-

Anhydrous N,N-Dimethylformamide (DMF) (as an alternative solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate (B1210297), hexanes)

-

Deuterated solvent for NMR analysis (e.g., D2O, DMSO-d6)

General Procedure for the Sulfation of a Primary Alcohol

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous pyridine (or DMF) to a concentration of approximately 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Pyridine SO3: While stirring vigorously, add the pyridine SO3 complex (1.5–3.0 eq) portion-wise to the cooled solution. The excess of the sulfating agent ensures the complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction time can vary from a few hours to overnight (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess pyridine SO3 and the pyridinium (B92312) sulfate salt formed.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

If pyridine was used as the solvent, it can be removed by co-evaporation with toluene (B28343) under reduced pressure.[5]

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar byproducts. The desired polar sulfate salt will remain in the aqueous layer.

-

Wash the aqueous layer with the organic solvent several times.

-

-

Isolation of the Pyridinium Sulfate Salt:

-

The aqueous layer containing the pyridinium salt of the sulfate ester can be concentrated under reduced pressure.

-

The resulting crude salt can be further purified. Due to the high polarity of sulfate salts, standard silica (B1680970) gel chromatography can be challenging. Alternative purification methods include:

-

Precipitation/Crystallization: The pyridinium salt can sometimes be precipitated or crystallized from a suitable solvent system (e.g., by adding a non-polar solvent like diethyl ether or acetone (B3395972) to a concentrated solution in a more polar solvent like ethanol).[6][7][8]

-

Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds like sulfate esters.

-

Size-Exclusion Chromatography: For larger molecules, size-exclusion chromatography (e.g., using Sephadex) can be effective.

-

-

Modifications for Secondary Alcohols

The sulfation of secondary alcohols can be slower than that of primary alcohols due to increased steric hindrance. To drive the reaction to completion, it may be necessary to:

-

Use a higher excess of the pyridine SO3 complex (e.g., 3.0-5.0 eq).

-

Increase the reaction temperature (e.g., to room temperature or slightly higher, such as 40-50 °C).

-

Extend the reaction time.

The work-up and purification procedures are generally the same as for primary alcohols.

Data Presentation

The following tables summarize typical reaction conditions and yields for the sulfation of various alcohols using the pyridine SO3 complex, as reported in the literature.

Table 1: Sulfation of Primary Alcohols

| Alcohol | Equivalents of Pyridine SO3 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol | 2.0 | Acetonitrile | 90 | 2 | 95 (as NBu4 salt) | [1] |

| Ethanol | Not specified | Pyridine | Room Temp. | Not specified | Not specified | [2] |

| Protected Monosaccharide | 3.0 | Pyridine | Room Temp. | 12 | 79 | [2] |

Table 2: Sulfation of Secondary Alcohols

| Alcohol | Equivalents of Pyridine SO3 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Protected Monosaccharide | 3.0 | Pyridine | Room Temp. | 12 | 72 | [2] |

| 17-β-Estradiol | 1.5 | Acetonitrile | Not specified | Not specified | 60 (as NBu3H salt) | [1] |

Note: Yields can be highly dependent on the specific substrate and the efficiency of the purification method. The data presented here are for illustrative purposes.

Visualizations

Reaction Mechanism

The sulfation of an alcohol with the pyridine SO3 complex proceeds through a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the complex. The pyridine acts as a leaving group and subsequently as a base to accept the proton from the intermediate, forming the pyridinium salt of the alkyl sulfate.

Caption: Mechanism of alcohol sulfation.

Experimental Workflow

The following diagram illustrates the general workflow for the sulfation of an alcohol using the pyridine SO3 complex, from reaction setup to product isolation.

Caption: Experimental workflow for alcohol sulfation.

References

- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

Application of Pyridine Sulfur Trioxide in Parikh-Doering Oxidation: A Detailed Guide for Researchers

Introduction

The Parikh-Doering oxidation is a widely utilized chemical reaction in organic synthesis for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This method employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by the sulfur trioxide-pyridine complex (SO₃·Py).[1][2][3] The reaction is highly valued for its operational simplicity, allowing it to be conducted at temperatures ranging from 0 °C to room temperature, thereby avoiding the cryogenic conditions required for other oxidation protocols like the Swern oxidation.[2][4] Its mild nature ensures excellent functional group tolerance, making it a staple in the total synthesis of complex natural products.[1]

This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, focusing on the practical use of the pyridine (B92270) sulfur trioxide complex in the Parikh-Doering oxidation.

Reaction Mechanism and Workflow

The Parikh-Doering oxidation proceeds through a series of well-defined steps, initiated by the activation of DMSO with the pyridine sulfur trioxide complex. This is followed by nucleophilic attack by the alcohol, deprotonation, and subsequent rearrangement to yield the carbonyl compound.

Reaction Mechanism

The reaction mechanism involves the following key steps:

-

Activation of DMSO: Sulfur trioxide, complexed with pyridine, acts as an electrophile and activates the DMSO.[1][3][5]

-

Nucleophilic Attack: The alcohol substrate attacks the activated DMSO species, forming an alkoxysulfonium salt intermediate.[1][3][5]

-